4-chloro-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
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Overview
Description
4-chloro-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a tetrazole and a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the benzamide core or the heterocyclic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the molecule.
Scientific Research Applications
4-chloro-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: This compound may serve as a probe for studying biological processes, particularly those involving the tetrazole and triazolopyridine moieties.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The tetrazole and triazolopyridine moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(1H-tetrazol-1-yl)benzamide: Lacks the triazolopyridine moiety, which may result in different biological activity.
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide: Lacks the tetrazole moiety, which may affect its reactivity and interactions with biological targets.
Uniqueness
4-chloro-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is unique due to the presence of both the tetrazole and triazolopyridine moieties. This combination can result in unique reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13ClN8O |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
4-chloro-2-(tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C16H13ClN8O/c17-11-4-5-12(13(9-11)25-10-19-22-23-25)16(26)18-7-6-15-21-20-14-3-1-2-8-24(14)15/h1-5,8-10H,6-7H2,(H,18,26) |
InChI Key |
ZJVKMXYWVBDHCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
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